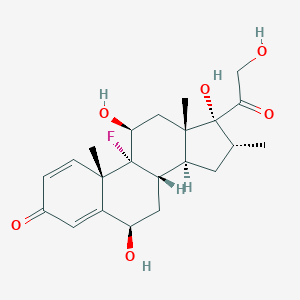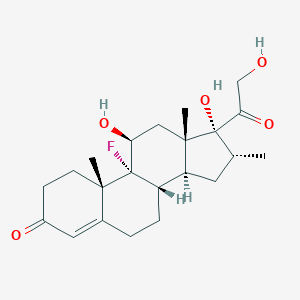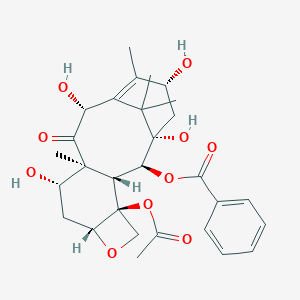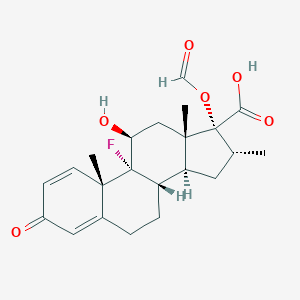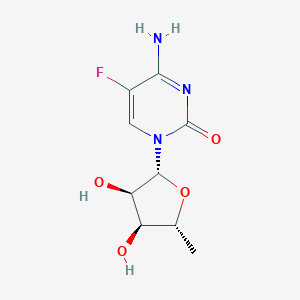
5'-脱氧-5-氟胞嘧啶
描述
5'-脱氧-5-氟胞嘧啶是一种合成核苷类似物,在药物化学领域发挥着至关重要的作用。它是卡培他滨的中间代谢产物,卡培他滨是一种用于癌症治疗的 prodrug。 该化合物以其抑制 DNA 合成的能力而闻名,使其成为癌症研究和治疗中宝贵的工具 .
科学研究应用
5'-脱氧-5-氟胞嘧啶在科学研究中具有广泛的应用:
化学: 用作合成各种核苷类似物的构建块。
生物学: 研究其在 DNA 合成抑制中的作用及其对细胞过程的影响。
医学: 主要用于癌症研究和治疗,特别是治疗实体瘤.
工业: 用于生产卡培他滨和其他相关化合物.
作用机制
5'-脱氧-5-氟胞嘧啶的作用机制涉及其转化为 5-氟尿嘧啶,5-氟尿嘧啶是一种有效的 DNA 合成抑制剂。这种转化是通过一系列酶促反应发生的:
羧酸酯酶: 在肝脏中将卡培他滨转化为 5'-脱氧-5-氟胞嘧啶。
胞嘧啶脱氨酶: 在肝脏和肿瘤组织中将 5'-脱氧-5-氟胞嘧啶转化为 5'-脱氧-5-氟尿嘧啶。
胸苷磷酸化酶: 在肿瘤组织中将 5'-脱氧-5-氟尿嘧啶转化为 5-氟尿嘧啶.
生化分析
Biochemical Properties
5’-Deoxy-5-fluorocytidine interacts with key enzymes such as carboxylesterase, cytidine deaminase, and thymidine phosphorylase . These enzymes convert 5’-Deoxy-5-fluorocytidine into 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, into 5-fluorouracil .
Cellular Effects
5’-Deoxy-5-fluorocytidine has shown efficacy against pancreatic cancer lines (PDAC) in vitro . The cytotoxicity of this compound occurs only after its conversion to 5-fluorouracil .
Molecular Mechanism
The molecular mechanism of 5’-Deoxy-5-fluorocytidine involves its conversion to 5-fluorouracil. This conversion is facilitated by the enzymes carboxylesterase, cytidine deaminase, and thymidine phosphorylase . The synthesized compounds have the ability to bind via hydrogen bonding between a specific acetate group of the sugar moiety and Ser228, which belongs to the catalytic triad that causes hydrolysis .
Metabolic Pathways
5’-Deoxy-5-fluorocytidine is involved in the pyrimidine salvage pathway . It is converted by carboxylesterase to 5’-deoxy-5-fluorocytidine in the liver, then by cytidine deaminase to 5’-deoxy-5-fluorouridine in the liver and tumor tissues, and finally, by thymidine phosphorylase to 5-fluorouracil .
准备方法
合成路线和反应条件
5'-脱氧-5-氟胞嘧啶的制备涉及多个步骤。一种常见的方法包括使用三氟甲磺酸三甲基硅酯作为催化剂。该过程从 5-氟胞嘧啶的硅烷化开始,然后加入 5-脱氧-三乙酰基核糖。 反应在无水 1,2-二氯乙烷中于低温下进行,通常约为 0°C .
工业生产方法
对于工业规模生产,该过程经过优化,以确保高产量和质量。使用三氟甲磺酸三甲基硅酯作为催化剂特别有利,因为它效率高且操作简单。 最终产物通过结晶和纯化步骤获得,确保纯度超过 98% .
化学反应分析
反应类型
5'-脱氧-5-氟胞嘧啶会发生各种化学反应,包括:
氧化: 通过胞嘧啶脱氨酶转化为 5'-脱氧-5-氟尿嘧啶。
还原: 对于该化合物,通常观察不到。
取代: 与羟基肉桂酸形成缀合物.
常用试剂和条件
氧化: 胞嘧啶脱氨酶是参与氧化过程的主要酶。
取代: 羟基肉桂酸在特定条件下用于形成缀合物.
主要产物
5'-脱氧-5-氟尿嘧啶: 通过胞嘧啶脱氨酶的作用形成.
与羟基肉桂酸的缀合物: 这些缀合物显示出潜在的抗癌活性.
相似化合物的比较
5'-脱氧-5-氟胞嘧啶因其特异的酶促转化途径及其作为卡培他滨中间代谢产物的作用而具有独特性。类似的化合物包括:
5-氟尿嘧啶: 直接抑制 DNA 合成,但药代动力学不同。
5'-脱氧-5-氟尿嘧啶: 卡培他滨转化途径中的另一个中间体.
2'-脱氧-5-氟胞嘧啶: 一种具有类似抗肿瘤活性的嘧啶类似物.
这些化合物具有相似的作用机制,但在代谢途径和药代动力学特征方面有所不同。
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNABXSEHNLERR-ZIYNGMLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216543 | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66335-38-4 | |
| Record name | 5′-Deoxy-5-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66335-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066335384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-Deoxy-5-fluorocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-5-FLUOROCYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RWB05I6ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5'-Deoxy-5-fluorocytidine contribute to the anti-cancer activity of capecitabine?
A1: 5'-DFCR is a key intermediate in the metabolic activation of capecitabine to 5-fluorouracil (5-FU) [, , , ]. Capecitabine undergoes a three-step enzymatic conversion, first to 5'-DFCR by carboxylesterase primarily in the liver []. 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in various tissues, including tumors []. Finally, 5'-DFUR is converted to the active drug 5-FU by thymidine phosphorylase (dThdPase), an enzyme preferentially located in tumor tissues [, , ].
Q2: Why is the tumor-selective activation of capecitabine important?
A2: The higher concentration of dThdPase in tumor tissues compared to healthy tissues allows for a localized conversion of 5'-DFUR to 5-FU. This targeted approach aims to increase efficacy while minimizing systemic exposure to 5-FU, potentially reducing side effects [, , ].
Q3: How does 5-FU, the final metabolite of capecitabine, exert its anti-cancer effects?
A3: 5-FU inhibits DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication and repair []. This inhibition disrupts DNA synthesis and ultimately leads to tumor cell death.
Q4: Are there any factors that can influence the efficacy of capecitabine?
A4: Yes, the efficacy of capecitabine is influenced by the levels of enzymes involved in its metabolism. Studies have shown a positive correlation between capecitabine efficacy and the ratio of dThdPase to dihydropyrimidine dehydrogenase (DPD) activities in tumors [, ]. High dThdPase levels promote 5-FU generation, while low DPD levels reduce 5-FU degradation, both contributing to increased efficacy.
Q5: Are there any strategies to enhance the efficacy of capecitabine?
A5: Research suggests that combining capecitabine with agents that upregulate dThdPase, such as taxanes, Taxotere, and X-ray irradiation, can enhance its efficacy [, ]. These agents stimulate dThdPase expression in tumors, leading to increased conversion of 5'-DFUR to 5-FU and enhanced anti-cancer effects.
Q6: What is the pharmacokinetic profile of 5'-Deoxy-5-fluorocytidine?
A6: 5'-DFCR exhibits rapid absorption and a short half-life in both monkeys and mice. In monkeys, the half-life is less than 1 hour, while in mice, it ranges from 1 to 4 hours []. The pharmacokinetic profile aligns with the observed activities of enzymes involved in capecitabine metabolism in each species.
Q7: How does food intake affect the pharmacokinetics of capecitabine and its metabolites?
A7: Food intake significantly affects the pharmacokinetics of capecitabine and its metabolites. Studies show that food intake reduces the maximum plasma concentration (Cmax) and area under the curve (AUC) of capecitabine and its metabolites []. This effect is most pronounced for capecitabine and gradually decreases with subsequent metabolites. Despite these changes, the elimination half-life remains unaffected.
Q8: What is known about the toxicity profile of 5'-Deoxy-5-fluorocytidine?
A8: While 5'-DFCR itself is an intermediate metabolite, information about its specific toxicity is limited. Most research focuses on the toxicity profile of capecitabine and its final active metabolite, 5-FU.
Q9: Are there any animal models suitable for assessing the safety of capecitabine?
A9: Monkeys are considered suitable animal models for assessing the safety of capecitabine, as their metabolic enzymes involved in capecitabine activation closely resemble those in humans []. In contrast, rodents exhibit different distribution patterns of these enzymes, potentially influencing the translatability of toxicity findings.
Q10: What analytical methods are used to study capecitabine and its metabolites?
A10: Various analytical techniques are employed to characterize and quantify capecitabine and its metabolites. High-performance liquid chromatography (HPLC) [, , , ], often coupled with mass spectrometry (MS) [, , ], is widely used to measure drug concentrations in biological samples.
Q11: Are there any techniques to monitor capecitabine metabolism in real-time?
A11: Yes, 19F magnetic resonance spectroscopy (19F MRS) allows for non-invasive, real-time monitoring of capecitabine and its metabolites in the liver []. This technique holds promise for predicting efficacy and toxicity by providing insights into the metabolic conversion of capecitabine in patients.
Q12: What are potential future directions for research on 5'-Deoxy-5-fluorocytidine?
A12: Future research could explore targeted drug delivery systems [, ] to further enhance the tumor selectivity and reduce the systemic toxicity of capecitabine. Additionally, investigating the role of specific transporters in the cellular uptake and efflux of 5'-DFCR could provide valuable insights into its pharmacokinetic behavior.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


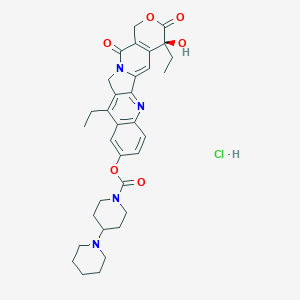
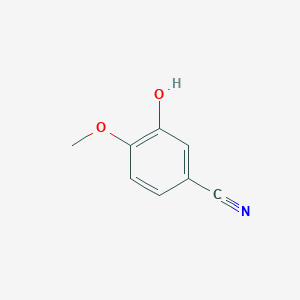
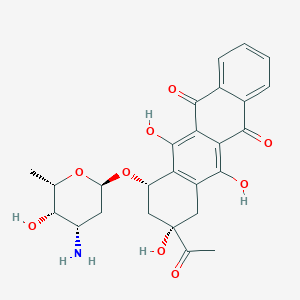
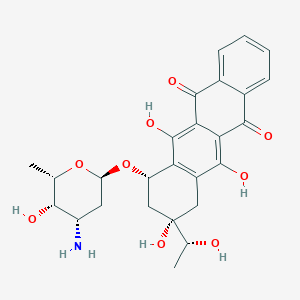
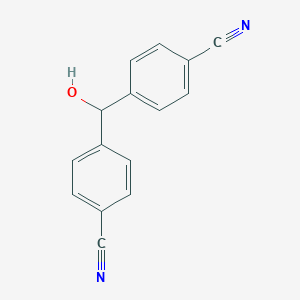

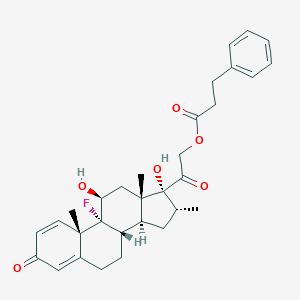
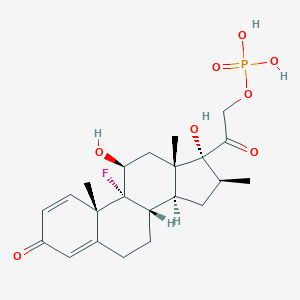

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)
